molecular formula C10H8BrNO B1288584 5-(4-Bromophenyl)-3-methylisoxazole CAS No. 52063-43-1

5-(4-Bromophenyl)-3-methylisoxazole

Cat. No.: B1288584
CAS No.: 52063-43-1
M. Wt: 238.08 g/mol
InChI Key: AKCVUKKYCZTWKS-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-3-methylisoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom. The presence of a bromophenyl group at the 5-position and a methyl group at the 3-position of the isoxazole ring imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-3-methylisoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzaldehyde with hydroxylamine hydrochloride to form 4-bromobenzaldoxime, which is then cyclized with acetic anhydride to yield the desired isoxazole .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of safer and more cost-effective reagents can improve the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-3-methylisoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazoles, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-3-methylisoxazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but studies have shown that it can inhibit certain enzymes or modulate receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Bromophenyl)-3-methylisoxazole is unique due to its specific substitution pattern and the presence of both bromophenyl and methyl groups on the isoxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

5-(4-bromophenyl)-3-methyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-7-6-10(13-12-7)8-2-4-9(11)5-3-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCVUKKYCZTWKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of n-BuLi (81 ml of a 1.6M solution in hexanes) was added to a solution of acetone oxime (4.85 g) in THF (100 ml) at 0° C. The reaction mixture was allowed to warm to rt over 1 h. A solution of methyl 4-bromobenzoate (9.4 g) in THF (30 ml) was then added to the reaction mixture and allowed to stir for 24 h. Water (50 ml) was added to the reaction, the organics were extracted and evaporated to give a brown oil, which was further evaporated from toluene (2×25 ml). The crude product was purified by column chromatography (silica gel, 10-25% gradient of EtOAc in hexane) to give the title compound (D39) as a pale yellow solid (5.4 g). LCMS electrospray (+ve) 239 (MH+).
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solution
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4.85 g
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reactant
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[Compound]
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hexanes
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100 mL
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9.4 g
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30 mL
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50 mL
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Synthesis routes and methods II

Procedure details

Acetone oxime (4.85 g, 66.4 mmol) was dissolved in THF (100 mL) and cooled to 0° C. n-Butyllithium (1.6M in hexanes, 81 mL, 129.6 mmol) was added and the reaction was stirred at room temperature for 1 hour. 4-Bromo-benzoic acid methyl ester (9.4 g, 43.7 mmol) in THF (30 mL) and the reaction stirred for 24 hours. The mixture was submitted to standard aqueous workup then dried over MgSO4 and evaporated. The residue was taken up in EtOH and HCl (4N in dioxane, 1 mL) was added. The reaction was heated to 60° C. and monitored by analytical TLC. When completed, the reaction mixture was concentrated to dryness to afford the title compound, which was used directly in the next step.
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4.85 g
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reactant
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100 mL
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81 mL
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reactant
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9.4 g
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reactant
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30 mL
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solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Bromophenyl)-3-methylisoxazole
Reactant of Route 2
5-(4-Bromophenyl)-3-methylisoxazole
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5-(4-Bromophenyl)-3-methylisoxazole
Reactant of Route 4
5-(4-Bromophenyl)-3-methylisoxazole
Reactant of Route 5
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5-(4-Bromophenyl)-3-methylisoxazole
Reactant of Route 6
5-(4-Bromophenyl)-3-methylisoxazole

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